Cas no 2413896-63-4 (tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate)

Tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate is a specialized carbamate derivative featuring a trichlorophenol moiety with a hydroxyl group at the 6-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of agrochemicals, pharmaceuticals, or other fine chemicals. The tert-butyl carbamate group offers stability and selective reactivity, while the electron-withdrawing trichloro and hydroxyl substituents may influence its physicochemical properties, such as solubility and acidity. Its structural features make it a candidate for further functionalization or as a building block in heterocyclic synthesis. Handling requires standard precautions for halogenated phenolic compounds.
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate structure
2413896-63-4 structure
Product name:tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
CAS No:2413896-63-4
MF:C11H12Cl3NO3
Molecular Weight:312.576880455017
CID:5675945
PubChem ID:165768949

tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • 2413896-63-4
    • tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
    • EN300-26665193
    • インチ: 1S/C11H12Cl3NO3/c1-11(2,3)18-10(17)15-8-7(14)5(12)4-6(13)9(8)16/h4,16H,1-3H3,(H,15,17)
    • InChIKey: CNCXDQUJYDLCDP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(=C1NC(=O)OC(C)(C)C)O)Cl)Cl

計算された属性

  • 精确分子量: 310.988276g/mol
  • 同位素质量: 310.988276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 308
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 58.6Ų

tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26665193-0.1g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
0.1g
$464.0 2023-09-12
Enamine
EN300-26665193-10.0g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
10g
$2269.0 2023-05-30
Enamine
EN300-26665193-2.5g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
2.5g
$1034.0 2023-09-12
Enamine
EN300-26665193-10g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
10g
$2269.0 2023-09-12
Enamine
EN300-26665193-1g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
1g
$528.0 2023-09-12
Enamine
EN300-26665193-0.5g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
0.5g
$507.0 2023-09-12
Enamine
EN300-26665193-5.0g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
5g
$1530.0 2023-05-30
Enamine
EN300-26665193-0.25g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
0.25g
$485.0 2023-09-12
Enamine
EN300-26665193-1.0g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
1g
$528.0 2023-05-30
Enamine
EN300-26665193-0.05g
tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate
2413896-63-4
0.05g
$443.0 2023-09-12

tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate 関連文献

tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamateに関する追加情報

tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate: A Comprehensive Overview

tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate, also known by its CAS number 2413896-63-4, is a highly specialized organic compound with significant applications in various fields. This compound has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. Recent advancements in synthetic chemistry have further enhanced our understanding of its structure and functionality.

The molecular structure of tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenolic ring substituted with chlorine atoms at positions 2, 3, and 5. This substitution pattern imparts the compound with unique electronic and steric properties, making it highly versatile for various applications. The hydroxyl group at position 6 of the phenolic ring adds another layer of complexity to its reactivity and selectivity.

Recent studies have explored the synthesis of this compound through innovative methodologies that optimize yield and purity. For instance, researchers have employed catalytic asymmetric synthesis to produce enantiomerically enriched versions of this compound, which are valuable for pharmacological studies. Additionally, the use of green chemistry principles in its synthesis has been reported, reducing environmental impact while maintaining high efficiency.

In terms of applications, tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate has shown promise as a precursor for bioactive molecules. Its ability to undergo various functional group transformations makes it an ideal building block for drug discovery programs targeting complex biological pathways. Recent research highlights its role in the development of inhibitors for key enzymes involved in neurodegenerative diseases.

The compound's stability under different environmental conditions has also been a focus of recent investigations. Studies indicate that it exhibits remarkable thermal stability and resistance to hydrolysis under physiological conditions, which are critical attributes for its use in pharmaceutical formulations.

In the agrochemical sector, this compound has been evaluated as a potential herbicide or fungicide due to its ability to interfere with specific biochemical pathways in plants and pathogens. Field trials conducted in controlled environments have demonstrated its efficacy against several crop pathogens without causing significant adverse effects on non-target organisms.

The unique electronic properties of tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate also make it an attractive candidate for use in advanced materials such as organic semiconductors and sensors. Researchers have explored its integration into polymer systems to enhance electrical conductivity and mechanical stability.

In conclusion, tert-butyl N-(2,3,5-trichloro-6-hydroxyphenyl)carbamate, with its CAS number 2413896-63-4, stands out as a multifaceted compound with diverse applications across various industries. Ongoing research continues to uncover new potentials for this compound, underscoring its importance in modern chemical science.

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